1-(3-Aminophenyl)-3-propylurea
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Scientific Research Applications
Chiral Derivatizing and Resolution Agents 1-(3-Aminophenyl)-3-propylurea and related compounds have been explored for their utility in the resolution of enantiomers, particularly in the field of amino acid analysis. These compounds serve as chiral derivatizing agents, facilitating the separation of enantiomers by forming diastereomeric derivatives that can be easily separated using chromatographic techniques. (Péter, M., Péter, A., & Fülöp, F., 2000). Additionally, similar thiourea derivatives have been synthesized and applied in asymmetric catalysis, demonstrating their potential in enantio- and diastereoselective synthesis processes. (Okino, T., Hoashi, Y., & Takemoto, Y., 2005).
Catalysis and Organic Synthesis Compounds with a thiourea moiety, akin to 1-(3-Aminophenyl)-3-propylurea, have been studied for their role in catalysis, particularly in the Michael addition reaction, a fundamental step in organic synthesis. These studies reveal how the thiourea functionality can activate substrates, leading to high selectivity and efficiency in the synthesis of complex molecules. The research underscores the utility of these compounds in developing new synthetic methodologies that are enantioselective and efficient. (Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y., 2005).
Pharmacological Applications While the direct application of 1-(3-Aminophenyl)-3-propylurea in pharmacology was not highlighted, related thiourea derivatives have been evaluated for their biological activity, including as potential anti-intestinal nematode agents. This suggests a broader context in which similar compounds could be explored for therapeutic purposes, highlighting the potential of 1-(3-Aminophenyl)-3-propylurea and its derivatives in contributing to new treatments for parasitic infections. (Duan, L., Xue, J-K., Xu, L-L., & Zhang, H-B., 2010).
Sensor Development and Material Science Research into the binding interactions between metal ions and thiourea derivatives, including those structurally related to 1-(3-Aminophenyl)-3-propylurea, indicates potential applications in sensor development and material science. These interactions could lead to the design of novel sensors for metal ion detection, contributing to environmental monitoring, and industrial process control. (Ngah, F., Heng, L., Hassan, N.I., & Hasbullah, S., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound.
For a specific compound like “1-(3-Aminophenyl)-3-propylurea”, you would need to consult the primary scientific literature or a comprehensive chemical database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have known safety information or identified applications yet.
properties
IUPAC Name |
1-(3-aminophenyl)-3-propylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6,11H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJOUISURVOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-propylurea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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